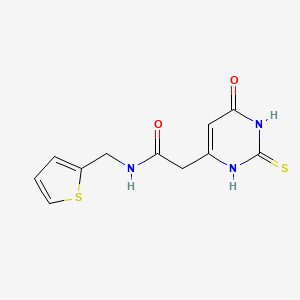

2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S2/c15-9(12-6-8-2-1-3-18-8)4-7-5-10(16)14-11(17)13-7/h1-3,5H,4,6H2,(H,12,15)(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXFSUXVCGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143646 | |

| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-88-5 | |

| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrimidine Ring

The pyrimidine ring is commonly synthesized via a Biginelli reaction , a well-established condensation process involving:

- Urea or thiourea (as nitrogen source),

- An aldehyde,

- A β-keto ester.

This reaction is typically conducted under acidic conditions (e.g., hydrochloric acid catalyst) and reflux in ethanol or other suitable solvents. The Biginelli reaction yields a dihydropyrimidinone intermediate, which serves as the scaffold for further functionalization.

| Parameter | Typical Condition |

|---|---|

| Reactants | Urea/Thiourea, aldehyde, β-keto ester |

| Catalyst | Concentrated HCl or other acids |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2–4 hours |

After completion, the product precipitates as crystals upon cooling and can be isolated by filtration.

Introduction of the Mercapto Group

The mercapto (-SH) group is introduced predominantly by nucleophilic substitution using thiourea . This step involves replacing a suitable leaving group (often a halogen or activated position on the pyrimidine ring) with the thiol functionality.

- The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF).

- Potassium carbonate (K2CO3) is used as a base to facilitate deprotonation and nucleophilic attack.

- The reaction temperature is maintained between 70–80 °C for 1–5 hours.

This method ensures selective substitution at the 2-position of the pyrimidine ring to yield 2-mercaptopyrimidine derivatives.

Attachment of the Thiophene Ring via Acetamide Linkage

The thiophene ring is introduced by forming an acetamide bond between the mercaptopyrimidine intermediate and a 2-thienylmethyl moiety. This is typically achieved by:

- Friedel-Crafts acylation or nucleophilic substitution reactions with 2-thienylmethyl chloride or related derivatives.

- The reaction is carried out in DMF or other polar solvents.

- Potassium carbonate or other bases are used to neutralize the reaction medium.

- The mixture is stirred for several hours (up to 5 hours) at elevated temperatures (70–80 °C).

After reaction completion, the mixture is filtered, evaporated under vacuum, and the residue is washed and recrystallized from suitable solvents such as acetone/DMF mixtures to obtain pure 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide.

Summary of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1. Pyrimidine ring formation | Biginelli condensation | Urea/Thiourea, aldehyde, β-keto ester, HCl | Ethanol | Reflux (~78 °C) | 2–4 hours | Acid catalysis essential |

| 2. Mercapto group introduction | Nucleophilic substitution | Thiourea, K2CO3 | DMF | 70–80 °C | 1–5 hours | Base facilitates substitution |

| 3. Thiophene ring attachment | Friedel-Crafts acylation / nucleophilic substitution | 2-thienylmethyl chloride, K2CO3 | DMF | 70–80 °C | ~5 hours | Recrystallization needed |

Research Findings and Optimization

- Yield optimization : Studies indicate that maintaining a slightly basic pH (~10.5) during mercapto substitution improves yield and purity of the mercaptopyrimidine intermediate.

- Solvent choice : DMF is preferred for substitution and acylation steps due to its high polarity and ability to dissolve both organic and inorganic reagents effectively.

- Purification : Recrystallization from acetone/DMF mixtures enhances purity and crystallinity, crucial for subsequent biological testing.

- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are routinely used to monitor reaction progress and confirm substitution patterns.

Additional Notes on Related Synthetic Routes

- Alternative methods for pyrimidine ring formation include the use of substituted cyanamides and condensation reactions catalyzed by composite solvents such as dimethylformamide, formamide, and dimethyl sulfoxide, which can improve reaction efficiency and crystal quality of intermediates.

- The mercapto group introduction can also be achieved by direct substitution on 2-chloro-pyrimidine derivatives, which are prepared through multi-step chlorination and methoxylation reactions under catalytic conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group can undergo oxidation to form disulfides.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Overview

The compound 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide is a versatile molecule with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure combines a pyrimidinone ring with a mercapto group and an acetamide moiety, making it suitable for diverse applications.

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential as a lead compound for drug development. Its mercapto group can interact with various biological targets, potentially leading to the development of therapeutics for diseases associated with oxidative stress and inflammation.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in oncology research.

Biochemistry

In biochemical studies, 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide can be used to explore enzyme mechanisms. The compound's ability to act as a nucleophile allows it to participate in biochemical reactions, providing insights into enzyme-substrate interactions.

Research Insight : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, highlighting the potential of this compound in metabolic research.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its unique structure allows for modifications that can yield new compounds with desired properties.

Example Reaction Pathways :

- Oxidation : The mercapto group can be oxidized to form sulfonic acid derivatives.

- Reduction : The compound can be reduced to generate thiol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide involves its interaction with biological macromolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The pyrimidine ring can interact with nucleic acids, potentially interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

Table 1. Key Physicochemical Properties

Biological Activity

The compound 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from diverse research findings.

Basic Information

- IUPAC Name: 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide

- Molecular Formula: C₉H₁₁N₃O₂S

- Molecular Weight: 225.27 g/mol

- CAS Number: 1105191-81-8

Structural Representation

The structural formula can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against tumor cell lines, revealing that certain derivatives had IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line . This suggests a potential for similar derivatives to inhibit tumor growth effectively.

The proposed mechanism for the anticancer activity involves the inhibition of critical enzymes involved in cell proliferation and survival. The compound's ability to interact with specific protein targets may lead to apoptosis in cancer cells. Docking studies have shown favorable interactions with amino acid residues in target proteins, indicating a strong binding affinity .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Myeloperoxidase (MPO) inhibitors have been identified as potential therapeutic agents for various inflammatory conditions. The mechanism involves the covalent modification of MPO, leading to decreased production of reactive oxygen species . This pathway suggests that 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide could play a role in managing diseases characterized by inflammation.

Toxicological Profile

Toxicity studies are crucial for assessing the safety of new compounds. Preliminary evaluations indicate that similar compounds do not exhibit mutagenic or clastogenic effects in vitro and do not induce micronuclei formation in vivo . Such findings are promising for further development and clinical testing.

Synthesis and Evaluation

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds demonstrated potent inhibitory effects on tumor cells with varying degrees of selectivity and potency .

Pharmacokinetics

Pharmacokinetic studies have shown that related compounds undergo rapid metabolism and exhibit favorable pharmacological profiles in animal models. For example, oral administration of MPO inhibitors resulted in significant plasma MPO activity inhibition . This highlights the potential for effective therapeutic applications.

Q & A

Basic: What are the established synthetic methodologies for this compound, and what reaction parameters are critical for optimizing yield?

Answer:

The synthesis of pyrimidinyl acetamide derivatives typically involves alkylation of thiol-containing pyrimidinones with chloroacetamide intermediates. A validated approach (for analogous compounds) uses sodium methylate (2.6–2.8 molar excess) to deprotonate the thiol group, followed by reaction with N-substituted 2-chloroacetamides under reflux in anhydrous ethanol . Critical parameters include:

- Molar ratios : Excess base ensures complete deprotonation of the thiol group, minimizing side reactions.

- Temperature : Controlled heating (e.g., 70–80°C) balances reaction rate and stability of the mercapto group.

- Purification : Recrystallization from DMSO/water mixtures improves purity, as demonstrated for structurally similar compounds (e.g., 80% yield for a methylpyrimidinyl acetamide derivative) .

Basic: How is the structural elucidation performed using spectroscopic techniques?

Answer:

Key characterization methods include:

- ¹H NMR : Peaks at δ 12.50 ppm (broad singlet, NH-3 pyrimidinone), δ 10.10 ppm (NHCO acetamide), and δ 4.12 ppm (SCH₂) confirm core structural motifs . The thienylmethyl group shows distinct aromatic protons (δ 7.60–7.27 ppm) .

- Elemental analysis : Discrepancies ≤0.07% (e.g., 45.29% C observed vs. 45.36% calculated for C₁₃H₁₁Cl₂N₃O₂S) validate purity .

- Mass spectrometry : [M+H]⁺ ions (e.g., m/z 344.21) confirm molecular weight .

Advanced: How to resolve contradictions between elemental analysis and spectroscopic data?

Answer:

Systematic validation steps:

Recrystallization : Repurify the compound to exclude impurities (e.g., unreacted starting materials).

Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Thermogravimetric analysis (TGA) : Rule out solvent or moisture retention affecting elemental data .

Replicate experiments : Consistent discrepancies may indicate systematic errors (e.g., calibration of elemental analyzers).

Advanced: What computational strategies predict reactivity for derivatization?

Answer:

The ICReDD framework integrates:

- Quantum chemical calculations : Predict regioselectivity of mercapto group alkylation (e.g., Fukui indices for nucleophilic sites) .

- Reaction path searches : Identify low-energy transition states for proposed derivatives.

- Machine learning : Train models on experimental data (e.g., yields from analogous reactions) to prioritize synthetic routes .

Example: Optimizing substituent effects on the thienylmethyl group using DFT calculations.

Advanced: How to design stability studies under varying pH and temperature?

Answer:

Methodology :

- pH stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. Acidic conditions may hydrolyze the acetamide moiety, while alkaline conditions could oxidize the mercapto group .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Kinetic analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.

Advanced: What controls are essential for enzyme inhibition assays?

Answer:

Validation steps :

Positive/Negative controls : Include known inhibitors (e.g., allopurinol for xanthine oxidase) and DMSO-only samples.

Dose-response curves : Test 6–8 concentrations to determine IC₅₀ values.

Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Selectivity assays : Screen against related enzymes to rule off-target effects (e.g., thiol-reactive compounds may inhibit multiple enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.